molecular formula C9H8BrNO B1590393 8-Bromo-2,3-dihydroquinolin-4(1H)-one CAS No. 38470-29-0

8-Bromo-2,3-dihydroquinolin-4(1H)-one

Cat. No. B1590393
CAS RN: 38470-29-0
M. Wt: 226.07 g/mol
InChI Key: UHCQKTPURTYSFF-UHFFFAOYSA-N
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Description

8-Bromo-2,3-dihydroquinolin-4(1H)-one, also known as 8-bromo-2,3-dihydroquinolin-4-one or 8-bromo-2,3-dihydroquinolin-4-ol, is a heterocyclic compound used in many scientific research applications. It is a colorless solid that is soluble in organic solvents and is a useful intermediate in organic synthesis. 8-Bromo-2,3-dihydroquinolin-4(1H)-one is a versatile synthetic building block that can be used to synthesize a variety of compounds with a wide range of biological and pharmacological activities.

Scientific Research Applications

Insecticidal Activity

8-Bromo-2,3-dihydroquinolin-4(1H)-one derivatives, particularly those synthesized with chloropyridine and pyrazole groups, have demonstrated significant insecticidal activity. For instance, a compound synthesized from 2,3-dichloropyridine exhibited a 100% mortality rate against Plutella xylostella at a concentration of 1ppm (Cong, Jiang, & Cheng, 2021).

Antitumor and Antioxidant Properties

Several 8-Bromo-2,3-dihydroquinolin-4(1H)-one derivatives have been explored for their antitumor and antioxidant properties. A specific derivative, 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, showed potent biological properties, including significant antitumor activity (Parry et al., 2021).

Acid Corrosion Inhibition

Research into the use of 8-Hydroxyquinoline derivatives, closely related to 8-Bromo-2,3-dihydroquinolin-4(1H)-one, has found them to be effective as acid corrosion inhibitors for mild steel. These compounds demonstrated more than 96% inhibitory efficacy at a concentration of 1 mM (Rbaa et al., 2020).

Synthesis and Structural Analysis

The structural analysis and synthesis of various 8-Bromo-2,3-dihydroquinolin-4(1H)-one derivatives have been a subject of study, contributing to a better understanding of their potential applications in medicinal chemistry. For example, a study on the alternative synthesis and structural analysis of antioxidant and antitumor agents in this family has been conducted (Vaz et al., 2020).

Radiopharmaceutical Chemistry

The use of 8-Hydroxyquinoline derivatives in radiopharmaceutical chemistry, particularly in coordination with radioactive isotopes for nuclear medicine applications, highlights the versatility of this chemical family. These derivatives have been investigated for their ability to chelate metal ions in medicinal applications (Southcott & Orvig, 2021).

properties

IUPAC Name

8-bromo-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCQKTPURTYSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501024
Record name 8-Bromo-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2,3-dihydroquinolin-4(1H)-one

CAS RN

38470-29-0
Record name 8-Bromo-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-2,3-DIHYDRO-4(1H)-QUINOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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